1,4-Dibutylbenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,4-Dibutylbenzene and its derivatives can involve various chemical processes, including Friedel-Crafts benzylation, which has been successfully applied using zinc chloride in the presence of polar solvents for the synthesis of 1,4-Dibenzylbenzene, potentially applicable for 1,4-Dibutylbenzene by altering the alkyl groups (Hayashi et al., 1995). Additionally, methods employing oxidative coupling polymerization have been explored for synthesizing polymers with diacetylene groups in the main chain, hinting at the versatility of 1,4-Dibutylbenzene's synthesis approaches (Okawa & Uryu, 1990).

Molecular Structure Analysis

The molecular structure of 1,4-Dibutylbenzene derivatives has been extensively studied, revealing insights into their conformation and stability. For instance, studies on 1,4-diethynylbenzene derivatives have shown that substituents on the aromatic spacer group do not create strong donor-acceptor interactions along the rigid backbone of organometallic polymers, suggesting similar structural stability for 1,4-Dibutylbenzene derivatives (Khan et al., 2003).

Chemical Reactions and Properties

1,4-Dibutylbenzene participates in various chemical reactions, highlighting its reactive nature and utility in synthesis. For example, its derivatives have been used in on-surface polymerization processes on Cu(111) surfaces, yielding disordered covalent networks (Eichhorn et al., 2013). This property underlines the potential of 1,4-Dibutylbenzene in materials science and nanotechnology applications.

Physical Properties Analysis

The physical properties of 1,4-Dibutylbenzene derivatives, such as thermal stability and molecular weight, have been characterized in several studies. For instance, the synthesis of polymers containing diacetylene groups in the main chain has shown that these materials exhibit relatively high molecular weight and are expected to have a polydiyne structure without defects, suggesting the robust physical properties of 1,4-Dibutylbenzene-based polymers (Okawa & Uryu, 1990).

Chemical Properties Analysis

The chemical properties of 1,4-Dibutylbenzene, such as reactivity and electrochromic properties, have been a subject of interest. Research into selenophene-based monomers related to 1,4-Dibutylbenzene has revealed rapid and significant transmittance changes in the near-infrared region, indicating potential applications in electrochromic devices (Aydemir et al., 2008).

Applications De Recherche Scientifique

Synthesis of Hydrocarbons and Diyl Formation : Investigation into how ring strain affects the formation of a diradical, or diyl, led to the synthesis of specific hydrocarbons, including ones capable of diyl formation, which is relevant in chemical research and synthesis (Wittig, 1980).

Synthesis of 1,4-Diacylbenzenes : An efficient method was developed for synthesizing 1,4-diacylbenzenes, employing bis-tetrabutylammonium dichromate as an oxidant, demonstrating its utility in organic synthesis (Suhana & Srinivasan, 2003).

On-surface Polymerization : The polymerization of 1,4-diethynylbenzene on a Cu(111) surface under ultra-high vacuum conditions revealed potential applications in material science, particularly in creating covalent networks with distinct structural motifs (Eichhorn, Heckl, & Lackinger, 2013).

Fluorescent Sensors for Explosive Detection : 1,4-Diarylpentiptycenes synthesized from 1,4-dichloro- or 1,4-difluoro-2,5-diarylbenzene derivatives demonstrated the modulation of fluorescence by 1,4-aryl residues. The quenching of fluorescence in the presence of nitroaromatic compounds vapors indicates its potential application in sensing explosives (Zyryanov, Palacios, & Anzenbacher, 2008).

Fuel Dispersant for Rocket Ramjet Engines : A study on 1,4-diethynylbenzene (DEB) as a dispersant of solid fuels for rocket ramjet engines highlighted its efficiency in terms of performance characteristics, demonstrating its utility in aerospace engineering (Yanovskii et al., 2019).

Synthesis of Electroluminescent Materials : The synthesis and investigation of electroluminescent properties of 4-[4-((4-pyridyl)vinyl)styryl]-N,N-Dibutylbenzenamine revealed its potential applications in electroluminescence, indicating its use in the development of new materials for electronic devices (Zhao Zu-zhi, 2013).

Safety and Hazards

1,4-Dibutylbenzene should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of fire, use CO2, dry chemical, or foam for extinction .

Mécanisme D'action

Target of Action

1,4-Dibutylbenzene, also known as 1,4-Di-n-butylbenzene, is a chemical compound with the molecular formula C14H22 The primary targets of this compound are not well-documented in the literature

Mode of Action

Like other alkylbenzenes, it may undergo reactions at the benzylic position .

Biochemical Pathways

Alkylbenzenes can potentially undergo reactions that involve the formation of radicals . These radicals can then participate in various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is also known to inhibit CYP2D6, an enzyme involved in drug metabolism .

Action Environment

The action of 1,4-Dibutylbenzene can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and efficacy . It is moderately soluble, which may limit its distribution in the body . Additionally, its stability can be affected by factors such as temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

1,4-dibutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQOZYOOFXEGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

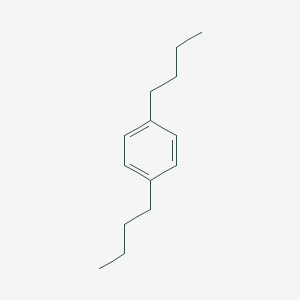

CCCCC1=CC=C(C=C1)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166213 | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibutylbenzene | |

CAS RN |

1571-86-4 | |

| Record name | 1,4-Dibutylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes sodium 1,4-dibutylbenzene sulfonate a potentially valuable compound for enhanced oil recovery (EOR)?

A1: The research highlights that sodium 1,4-dibutylbenzene sulfonate exhibits a significantly lower Krafft point compared to other similarly sized alkylbenzene sulfonates []. The Krafft point is the temperature at which a surfactant becomes soluble enough in water to form micelles, which are essential for EOR applications. A lower Krafft point means the surfactant can be effective at lower temperatures, making it potentially more suitable for oil reservoirs with colder environments. This characteristic, alongside its ability to lower interfacial tension between oil and water, makes it a promising candidate for EOR formulations.

Q2: How does the addition of electrolytes or alcohols influence the Krafft point of sodium 1,4-dibutylbenzene sulfonate?

A2: The study investigated the impact of electrolytes and alcohols on the Krafft-Clear Point diagrams of sodium 1,4-dibutylbenzene sulfonate []. The results demonstrated that the presence of electrolytes and alcohols generally leads to a decrease in the Krafft point. This finding suggests that formulating EOR solutions with these additives could further enhance the surfactant's effectiveness at lower temperatures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.